5,7-Dihydroxychroman-4-one

Chinese Name
5,7-Dihydroxychroman-4-one
English Name
5,7-Dihydroxychroman-4-one
标识符
CAS No.
108085-46-7
Molecular Formula
C9H8O4
Molecular Weight
180.1590
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
33%
26/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled26
druglikeness.missing52
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
180.1590
druglikeness.valid
TPSA
TPSA
66.7600
druglikeness.valid
pKa_acidic
pKa_acidic
-
pKa_basic
pKa_basic
-
LogP
LogP
1.2868
druglikeness.valid
LogD
LogD
0.9344
druglikeness.valid
HBA
HBA
-
water_solubility
water_solubility
1.6921
druglikeness.valid
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
11.3050
druglikeness.valid
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
低
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
-
bioavailability
bioavailability
-
PPB
PPB
76.1161
druglikeness.valid
VD
VD
-
tissue_distribution
tissue_distribution
-
blood_brain_barrier
blood_brain_barrier
-
placental_barrier
placental_barrier
-
milk_secretion
milk_secretion
-
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
-
CYP1A2_substrate
CYP1A2_substrate
-
CYP1A2_inhibitor
CYP1A2_inhibitor
-
CYP2C9_substrate
CYP2C9_substrate
-
CYP2C9_inhibitor
CYP2C9_inhibitor
-
CYP2C19_substrate
CYP2C19_substrate
-
CYP2C19_inhibitor
CYP2C19_inhibitor
-
CYP2D6_substrate
CYP2D6_substrate
-
CYP2D6_inhibitor
CYP2D6_inhibitor
-
CYP3A4_substrate
CYP3A4_substrate
-
CYP3A4_inhibitor
CYP3A4_inhibitor
-
UGT1A1_substrate
UGT1A1_substrate
-
UGT1A3_substrate
UGT1A3_substrate
-
UGT1A4_substrate
UGT1A4_substrate
-
UGT1A6_substrate
UGT1A6_substrate
-
UGT1A9_substrate
UGT1A9_substrate
-
Ames_test
Ames_test
0.6
druglikeness.valid
micronucleus_test
micronucleus_test
-
chromosomal_aberration
chromosomal_aberration
有
druglikeness.valid
DNA_damage
DNA_damage
-
carcinogenicity
carcinogenicity
-
LD50_oral
LD50_oral
-
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
-
cardiotoxicity
cardiotoxicity
-
nephrotoxicity
nephrotoxicity
-
neurotoxicity
neurotoxicity
-
hERG_inhibition
hERG_inhibition
否
druglikeness.valid
Pgp_substrate
Pgp_substrate
-
Pgp_inhibitor
Pgp_inhibitor
-
BCRP_substrate
BCRP_substrate
-
BCRP_inhibitor
BCRP_inhibitor
-
OATP1B1_substrate
OATP1B1_substrate
-
OATP1B1_inhibitor
OATP1B1_inhibitor
-
OATP1B3_substrate
OATP1B3_substrate
-
OATP1B3_inhibitor
OATP1B3_inhibitor
-
drug_induced_liver_injury
drug_induced_liver_injury
-
QT_prolongation
QT_prolongation
-
skin_sensitization
skin_sensitization
-
respiratory_toxicity
respiratory_toxicity
-
reproductive_toxicity
reproductive_toxicity
-
Peff
Peff
3.6409
druglikeness.valid
Syn_Accessibility
Syn_Accessibility
2.4609
druglikeness.valid
MRTD
MRTD
是
druglikeness.valid
Skin_Sens
Skin_Sens
否
druglikeness.valid
Resp_Sens
Resp_Sens
否
druglikeness.valid
Photo_tox
Photo_tox
无
druglikeness.valid
Ser_ALK
Ser_ALK
是
druglikeness.valid
Ser_GGT
Ser_GGT
否
druglikeness.valid
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
是
druglikeness.valid
Ser_ALT
Ser_ALT
否
druglikeness.valid
druglikeness.quickNavigation
Related Diseases
炎症性疾病
Inflammatory disease
Corresponding Targets:
雌激素调节
Estrogen Regulation
Corresponding Targets:
癌症
Cancer
Corresponding Targets:
神经退行性疾病
Neurodegenerative disease
Corresponding Targets:
氧化应激相关疾病
Oxidative Stress-Related Diseases
Corresponding Targets:
Plant Sources
No plant sources
相关化合物

白绵马素AP
Albaspidin AP
CAS号:59092-91-0
分子式:C22H26O8
分子量:418.4420

桤木酮
Alnustone
CAS号:33457-62-4
分子式:C19H18O
分子量:262.3520

洋芫荽茵芋苷
Apiosylskimmin
CAS号:103529-94-8
分子式:C20H24O12
分子量:456.4000

对羟基苯甲酸丁酯
Butyl 4-Hydroxybenzoate
CAS号:94-26-8
分子式:C11H14O3
分子量:194.2300

矢车菊黄素
Centaureidin
CAS号:17313-52-9
分子式:C18H16O8
分子量:360.3180

肉桂醇
Cinnamyl Alcohol
CAS号:104-54-1
分子式:C9H10O
分子量:134.1780